7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyridazine family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Pyrazolo compounds are known for their structural similarity to purine bases, which makes them interesting candidates for drug development, particularly in targeting various biological pathways.
The compound can be synthesized through various organic chemistry methods, which have been explored in numerous studies. Its structural and functional characteristics have been documented in scientific literature, providing insights into its synthesis, properties, and applications.
7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol is classified as a heterocyclic compound. It falls under the broader category of pyrazolopyridazines, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The synthesis of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol typically involves the reaction of appropriate precursors through methods such as cyclization and condensation reactions. Key synthetic routes include:
The synthesis requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds.
The molecular structure of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol consists of a pyrazole ring fused to a pyridazine moiety. The presence of a methyl group at the 7-position is significant for its biological activity.
7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effects of the nitrogen atoms in the heterocyclic rings, which can stabilize certain reactive intermediates during chemical transformations.
The mechanism by which 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol exerts its biological effects typically involves interaction with specific enzymes or receptors within biological systems:
Research indicates that pyrazolo compounds often exhibit activity against targets such as kinases and carbonic anhydrases, making them valuable in therapeutic applications.
7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol has potential applications in various fields:
Pyrazolo-pyridazine hybrids constitute an emerging class of bioactive compounds that merge the advantageous properties of both pyrazole and pyridazine heterocycles. These hybrids demonstrate remarkable target versatility, evidenced by their presence in compounds exhibiting:
Table 1: Therapeutic Applications of Pyrazolo-Pyridazine Derivatives
Biological Activity | Structural Features | Potency Metrics |
---|---|---|
COX-2 Inhibition [1] | Trimethoxy-substituted hybrids | IC₅₀ = 1.15-1.50 μM |
Antiviral (ZIKV) [3] | N6-Benzylated pyridazin-7-ones | Selectivity Index = 22.4 |
Anticancer (CDK2 inhibition) [9] | 4,5-Diphenylpyrazolo[3,4-c]pyridazin-3-amine nanoparticles | EGFR IC₅₀ = 3.82 μM |
Antimicrobial | Aryl-substituted pyrazolo[3,4-d]pyridazines | MIC = 8–32 μg/mL (B. mycoides) |
The structural architecture of 7-methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol (C₆H₆N₄O; MW 150.14 g/mol) incorporates three key pharmacophoric elements:
Computational analyses indicate a planar bicyclic system with calculated density of 1.7±0.1 g/cm³ and refractivity index of 1.671 [2] [7]. The molecule's compact dimensions (molecular volume ≈ 132 ų) facilitate membrane penetration, while the heteroatom-rich framework enables diverse binding interactions with biological macromolecules.
Table 2: Molecular Characteristics of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₆H₆N₄O | [2] |
Molecular Weight | 150.14 g/mol | [2] |
Calculated Density | 1.7 ± 0.1 g/cm³ | [2] |
Index of Refraction | 1.671 | [7] |
Hydrogen Bond Donors | 2 (1xOH, 1xNH) | Structural analysis |
Hydrogen Bond Acceptors | 3 (ring N atoms) | Structural analysis |
Tautomeric Forms | 4-hydroxy/4-oxo | [6] |
The investigative trajectory of pyrazolo[3,4-d]pyridazines has progressed through three distinct phases:
This evolution demonstrates a paradigm shift from synthetic curiosity toward rational design of therapeutically optimized derivatives, positioning 7-methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol as a promising scaffold for future investigations.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7